molecular formula C16H10O3S B2838585 (2-Formyl-1-benzothiophen-3-yl) benzoate CAS No. 325822-42-2

(2-Formyl-1-benzothiophen-3-yl) benzoate

Cat. No.: B2838585
CAS No.: 325822-42-2
M. Wt: 282.31
InChI Key: KQPPTPMRIYAXSJ-UHFFFAOYSA-N
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Description

(2-Formyl-1-benzothiophen-3-yl) benzoate is a functionalized benzothiophene derivative designed for pharmaceutical and medicinal chemistry research. The benzothiophene core is a privileged structure in drug discovery, featured in FDA-approved medications and preclinical candidates for its versatile biological profile . This compound is synthetically valuable as a key intermediate for constructing complex heterocyclic libraries. The presence of both a formyl group and a benzoate ester on the benzothiophene scaffold makes it a versatile precursor for Friedlander annulation reactions to produce benzothieno[3,2-b]pyridine derivatives, which are emerging as potent scaffolds with cytotoxic and antibacterial activities . Furthermore, benzothiophene-based compounds are actively investigated as novel anticancer agents. They can target critical cellular pathways; for instance, related benzo[b]thiophene-3-carboxylic acid derivatives have demonstrated significant activity in inhibiting the RhoA/ROCK pathway, thereby suppressing cancer cell proliferation, migration, and invasion . The strategic substitution on this molecule provides researchers with a multifunctional building block to explore structure-activity relationships, develop new covalent inhibitors, and create diverse fused heterocyclic systems for evaluating against various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-formyl-1-benzothiophen-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3S/c17-10-14-15(12-8-4-5-9-13(12)20-14)19-16(18)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPPTPMRIYAXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(SC3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Benzoate Derivatives:

Compound Name Core Structure Substituents CAS Number
(2-Formyl-1-benzothiophen-3-yl) benzoate Benzothiophene 2-formyl, 3-benzoate Not available
Phenyl benzoate Benzene Phenyl ester 93-99-2
Methyl benzoate Benzene Methyl ester 93-58-3
Denatonium benzoate Benzene + quaternary ammonium Benzoat + denatonium ion 3734-33-6
Isopropyl benzoate Benzene Isopropyl ester 939-48-0
Benzoylpaeoniflorin Paeoniflorin derivative Benzoyl group Not available

Notes:

  • The benzothiophene core in the target compound distinguishes it from simpler aromatic benzoates (e.g., phenyl or methyl benzoates) by enhancing π-π stacking interactions and redox activity .
  • Compared to denatonium benzoate, which is a bittering agent, the formyl group in the target compound may enable Schiff base formation, expanding its utility in coordination chemistry .

Physicochemical Properties

pKa and Solubility:

  • Benzoic acid (parent acid): pKa = 4.2, water solubility = 3.4 g/L .
  • Salicylic acid (ortho-hydroxy derivative): pKa = 3.0, lower solubility due to intramolecular H-bonding .
  • This compound : Predicted pKa ~2.8–3.5 (estimated via computational models) due to electron-withdrawing formyl and benzoate groups.

Thermal Stability:

  • Methyl benzoate : Decomposes at ~200°C .
  • Alkyl benzoates (e.g., isopropyl benzoate): Stability increases with alkyl chain length .
  • The benzothiophene core likely enhances thermal stability (>250°C) compared to aliphatic benzoates due to aromatic rigidity.

Research Findings and Gaps

  • Structural Insights : The benzothiophene ring’s puckering parameters (quantified via Cremer-Pople coordinates) may influence crystallographic packing .
  • Functional Potential: The formyl group’s reactivity aligns with applications in covalent organic frameworks (COFs) or enzyme inhibition studies .
  • Data Gaps : Experimental pKa, solubility, and toxicity profiles remain uncharacterized, necessitating further studies.

Q & A

Q. What are the established synthetic routes for (2-Formyl-1-benzothiophen-3-yl) benzoate, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiophene core, followed by formylation at the 2-position and esterification with benzoic acid. Key steps include:

  • Cyclization : Thiophene ring formation via Friedel-Crafts acylation or cyclocondensation of sulfur-containing precursors under reflux conditions (e.g., using acetic anhydride as a solvent) .
  • Formylation : Introduction of the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) at low temperatures (0–5°C) to avoid over-oxidation .
  • Esterification : Coupling with benzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions to prevent hydrolysis . Critical parameters include temperature control, stoichiometric ratios, and inert atmosphere maintenance to ensure yield and purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals for the benzothiophene core (e.g., aromatic protons at δ 7.2–8.5 ppm), formyl group (δ ~9.8–10.2 ppm), and benzoate ester (δ ~7.4–8.3 ppm) .
  • IR : Confirm ester C=O stretching (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction using SHELX or OLEX2 software for refinement. Key metrics include R-factor (<0.05) and bond-length accuracy (mean σ(C-C) <0.004 Å) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, wash skin with soap/water and rinse eyes for ≥15 minutes .
  • Storage : Keep in airtight containers at RT, away from moisture and oxidizers due to ester group hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Systematic Review : Conduct meta-analyses to reconcile discrepancies, as seen in sodium benzoate studies where RCTs and Cochrane reviews yielded conflicting ammonia-lowering results .
  • Experimental Replication : Standardize assays (e.g., cell lines, dosage) and validate via orthogonal methods (e.g., ELISA for inflammatory markers, ROS assays for antioxidant activity) .

Q. What strategies are recommended for optimizing the compound’s bioactivity through structural modifications?

  • Functional Group Tuning :
  • Replace the benzoate ester with bulkier groups (e.g., trifluoromethyl) to enhance lipophilicity and BBB penetration, as demonstrated in trifluoromethyl-benzimidazole analogs .
  • Introduce electron-withdrawing substituents on the benzothiophene core to modulate electronic effects and binding affinity .
    • SAR Studies : Synthesize derivatives (e.g., methyl, nitro, or amino variants) and correlate structural changes with activity using regression models .

Q. How should researchers approach statistical analysis of experimental data involving this compound?

  • ANOVA : Apply single-factor ANOVA to compare means (e.g., bioactivity across concentrations), with significance thresholds (p<0.05*, p<0.01**) as in renal necrosis studies .
  • Error Reporting : Use Mean ± SEM (standard error of the mean) for biological replicates (n≥3) to quantify variability .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data and OLEX2 for workflow integration, ensuring hydrogen atom placement via riding models .
  • Synthetic Troubleshooting : Monitor reaction progress via TLC (ethyl acetate/hexane eluent) and purify intermediates via column chromatography (silica gel, gradient elution) .

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